molecular formula C22H25NO3 B214611 3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214611
M. Wt: 351.4 g/mol
InChI Key: RUXCEHLWHWZSKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one, also known as Ro 31-8220, is a synthetic compound that belongs to the family of indolocarbazoles. This compound has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and molecular biology.

Mechanism of Action

3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one 31-8220 inhibits PKC by binding to the enzyme's regulatory domain, preventing its activation by diacylglycerol (DAG) and other activators. This leads to a decrease in PKC activity and downstream signaling pathways, which can have a variety of effects on cellular processes.
Biochemical and physiological effects:
3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and modulation of gene expression. It has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one 31-8220 in lab experiments is its potency and specificity for PKC inhibition. This allows researchers to study the role of PKC in various cellular processes with a high degree of precision. However, one limitation of using 3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one 31-8220 is that it can have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one 31-8220. One area of interest is the development of more potent and specific PKC inhibitors based on the structure of 3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one 31-8220. Another area of interest is the study of the role of PKC in various disease states, such as cancer and inflammation, and the potential use of PKC inhibitors as therapeutic agents. Finally, the development of new methods for delivering PKC inhibitors to specific tissues and cells could also be an area of future research.
In conclusion, 3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one 31-8220 is a synthetic compound that has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and molecular biology. It is a potent inhibitor of PKC and has a variety of biochemical and physiological effects. While it has some limitations, it remains a valuable tool for studying the role of PKC in various cellular processes and has potential for future therapeutic applications.

Synthesis Methods

3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one 31-8220 can be synthesized using a multi-step process that involves the reaction of 2-oxo-2-[4-(propan-2-yl)phenyl]acetic acid with isopropylamine to form the corresponding amide. The amide is then subjected to a cyclization reaction in the presence of phosphorus oxychloride and triethylamine to form the indole ring. The resulting compound is then subjected to a series of reactions to introduce the hydroxyl and carbonyl groups, leading to the formation of 3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one 31-8220.

Scientific Research Applications

3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one 31-8220 has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and molecular biology. It has been shown to be a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. 3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one 31-8220 has been used to study the role of PKC in various cellular processes and has been shown to be effective in inhibiting PKC in vitro and in vivo.

properties

Product Name

3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

3-hydroxy-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]-1-propan-2-ylindol-2-one

InChI

InChI=1S/C22H25NO3/c1-14(2)16-9-11-17(12-10-16)20(24)13-22(26)18-7-5-6-8-19(18)23(15(3)4)21(22)25/h5-12,14-15,26H,13H2,1-4H3

InChI Key

RUXCEHLWHWZSKZ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)C(C)C)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)C(C)C)O

Origin of Product

United States

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